N-[(E)-Amino(1,3-benzoxazol-2-ylamino)methylidene]-4-fluorobenzamide N-[(E)-Amino(1,3-benzoxazol-2-ylamino)methylidene]-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 351498-66-3
VCID: VC0440881
InChI: InChI=1S/C15H11FN4O2/c16-10-7-5-9(6-8-10)13(21)19-14(17)20-15-18-11-3-1-2-4-12(11)22-15/h1-8H,(H3,17,18,19,20,21)
SMILES: C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)F
Molecular Formula: C15H11FN4O2
Molecular Weight: 298.27g/mol

N-[(E)-Amino(1,3-benzoxazol-2-ylamino)methylidene]-4-fluorobenzamide

CAS No.: 351498-66-3

Main Products

VCID: VC0440881

Molecular Formula: C15H11FN4O2

Molecular Weight: 298.27g/mol

N-[(E)-Amino(1,3-benzoxazol-2-ylamino)methylidene]-4-fluorobenzamide - 351498-66-3

CAS No. 351498-66-3
Product Name N-[(E)-Amino(1,3-benzoxazol-2-ylamino)methylidene]-4-fluorobenzamide
Molecular Formula C15H11FN4O2
Molecular Weight 298.27g/mol
IUPAC Name N-[N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide
Standard InChI InChI=1S/C15H11FN4O2/c16-10-7-5-9(6-8-10)13(21)19-14(17)20-15-18-11-3-1-2-4-12(11)22-15/h1-8H,(H3,17,18,19,20,21)
Standard InChIKey LNDDBTUAMXKZQK-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC=C(C=C3)F
SMILES C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)F
PubChem Compound 1894923
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator